![molecular formula C19H20F4O2 B14173824 1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-46-5](/img/structure/B14173824.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) is an organic compound characterized by its unique structure, which includes a heptane backbone with two 3,4-difluorobenzene groups attached via ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where 3,4-difluorophenol is reacted with 1,7-dibromoheptane in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may convert the ether linkages to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dichlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-dibromobenzene): Similar structure but with bromine atoms instead of fluorine.
1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-diiodobenzene): Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 1,1’-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene) imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science.
属性
CAS 编号 |
922718-46-5 |
|---|---|
分子式 |
C19H20F4O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-[7-(3,4-difluorophenoxy)heptoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C19H20F4O2/c20-16-8-6-14(12-18(16)22)24-10-4-2-1-3-5-11-25-15-7-9-17(21)19(23)13-15/h6-9,12-13H,1-5,10-11H2 |
InChI 键 |
KJNZHYKMALDOBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)


![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)
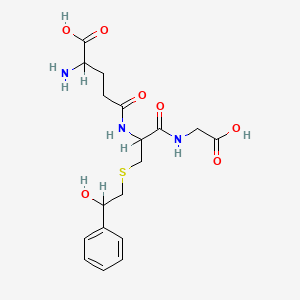
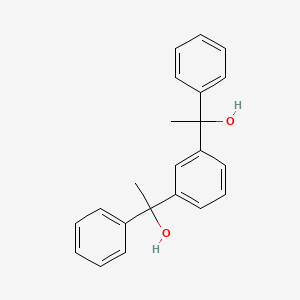
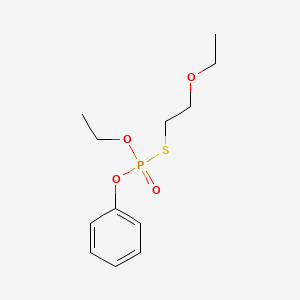
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

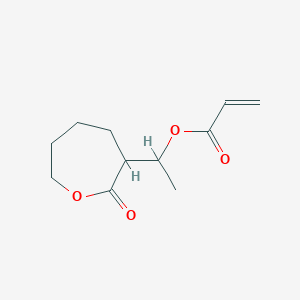
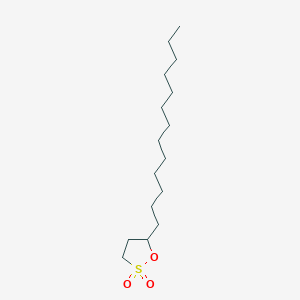
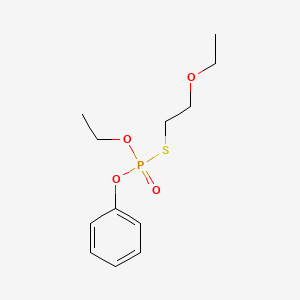
![3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B14173809.png)
